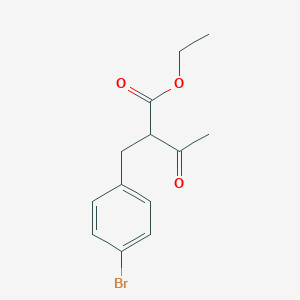

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Vue d'ensemble

Description

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, also known as 4-bromobenzyl ethyl 3-oxobutanoate, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It is a versatile compound that can be applied in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a research tool in biochemical and physiological studies.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to ethyl 2-(4-bromobenzyl)-3-oxobutanoate.

Antimicrobial Activities

Compounds structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of ethyl 2-(4-bromobenzyl)-3-oxobutanoate in similar applications.

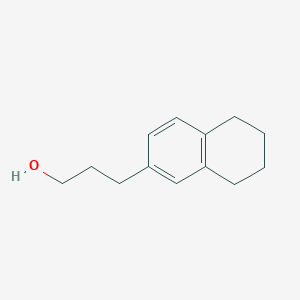

Chemical Reactions and Derivatives

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its potential for creating diverse chemical derivatives.

Antioxidant Properties

Another application of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, indicating potential antioxidant applications (Stanchev et al., 2009).

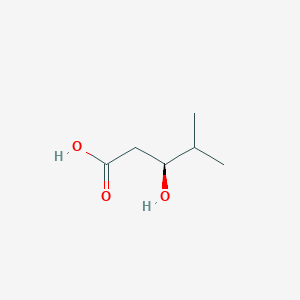

Enzymatic Reduction Studies

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like ethyl 2-(4-bromobenzyl)-3-oxobutanoate (Sundby et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate likely undergoes reactions at the benzylic position, which is a common characteristic of compounds with a benzyl group . This compound might undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon at the same time that the bromine atom leaves, forming a relatively stable leaving group .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate. For instance, extreme temperatures or pH levels might denature the compound or its targets, thereby affecting its efficacy .

Propriétés

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNXQLXQNOFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

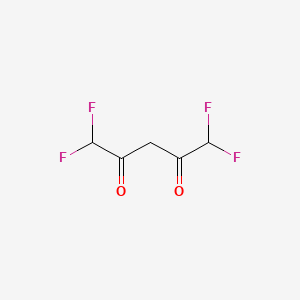

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)